

Unraveling the Selectivity of Jak3-IN-11: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Jak3-IN-11*

Cat. No.: *B12415109*

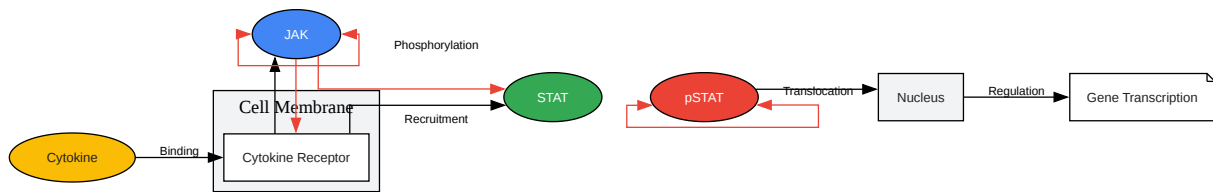
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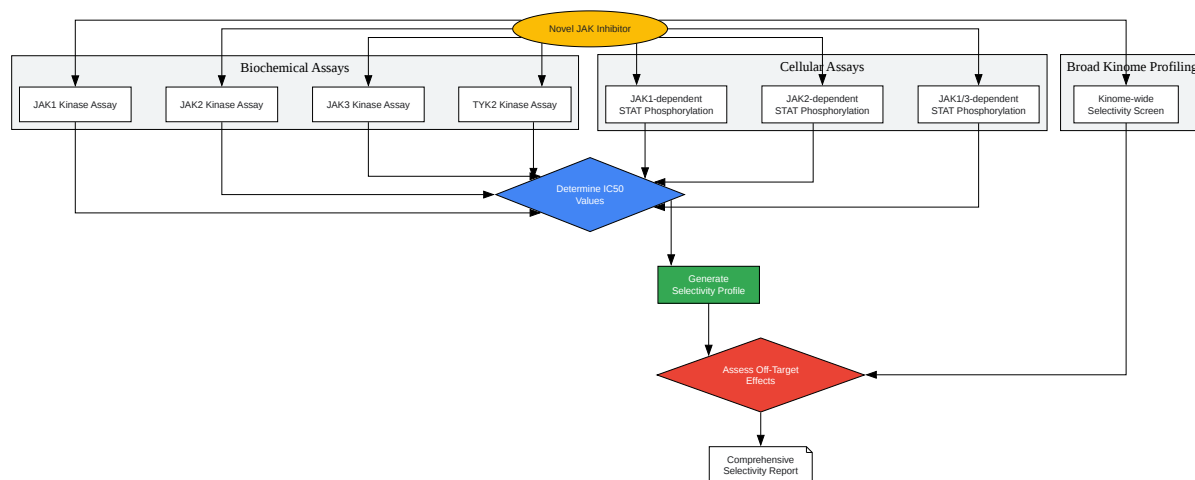
A deep dive into the structural basis of **Jak3-IN-11**'s selectivity, this guide offers a comparative analysis with other Janus kinase (JAK) inhibitors. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate informed decisions in research and development.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway, making them attractive targets for a range of autoimmune diseases and cancers. However, the high degree of homology in the ATP-binding site across the JAK family presents a significant challenge in developing isoform-selective inhibitors. **Jak3-IN-11** has emerged as a noteworthy selective inhibitor of JAK3, and understanding the structural underpinnings of this selectivity is crucial for the development of next-generation targeted therapies.

The JAK-STAT Signaling Pathway: A Visual Overview

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com